

Spectroscopic Characterization of 6-Bromo-2-methylbenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-methylbenzo[d]oxazole**

Cat. No.: **B140654**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **6-Bromo-2-methylbenzo[d]oxazole**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the characterization of this and similar benzoxazole derivatives.

Introduction to 6-Bromo-2-methylbenzo[d]oxazole

6-Bromo-2-methylbenzo[d]oxazole belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their significant presence in medicinal chemistry and materials science. The benzoxazole core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide array of activities. The introduction of a bromine atom and a methyl group to the benzoxazole scaffold at positions 6 and 2, respectively, significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for unambiguous identification, purity assessment, and understanding its chemical behavior in various applications.

Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **6-Bromo-2-methylbenzo[d]oxazole** is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the oxazole ring, as well

as the electron-donating nature of the methyl group. The predicted data, based on analysis of similar structures, is presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-Bromo-2-methylbenzo[d]oxazole** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
$-\text{CH}_3$	~2.6	Singlet (s)	-	3H
H-4	~7.7	Doublet (d)	~1.8	1H
H-5	~7.4	Doublet of doublets (dd)	~8.5, 1.8	1H
H-7	~7.6	Doublet (d)	~8.5	1H

Causality Behind Predictions:

- Methyl Protons ($-\text{CH}_3$): The methyl group at the 2-position is attached to an sp^2 -hybridized carbon of the oxazole ring. This environment typically results in a singlet signal appearing in the upfield region of the aromatic spectrum, around 2.6 ppm.
- Aromatic Protons (H-4, H-5, H-7):
 - H-7: This proton is adjacent to the electronegative oxygen atom of the oxazole ring, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
 - H-4: This proton is ortho to the bromine atom, which exerts a deshielding effect. It will likely appear as a doublet with a small coupling constant due to meta-coupling with H-5.
 - H-5: This proton is coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling), resulting in a doublet of doublets.

The predicted splitting pattern—a doublet, a doublet of doublets, and another doublet—is characteristic of a 1,2,4-trisubstituted benzene ring system.

Predicted ^{13}C NMR Spectroscopic Data

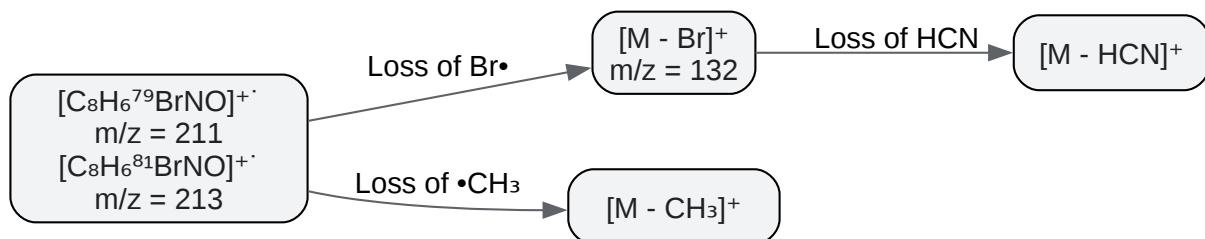
The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-Bromo-2-methylbenzo[d]oxazole** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_3$	~15
C-2	~165
C-4	~112
C-5	~125
C-6	~118
C-7	~120
C-3a	~150
C-7a	~142

Rationale for Predictions:

- Methyl Carbon ($-\text{CH}_3$): The methyl carbon will be the most upfield signal, typically appearing around 15 ppm.
- C-2: This carbon is part of the C=N bond in the oxazole ring and is significantly deshielded, appearing far downfield.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine and the fused oxazole ring. The carbon bearing the bromine (C-6) will be shifted to a characteristic range. The other aromatic carbons will have shifts typical for a substituted benzene ring.


- Bridgehead Carbons (C-3a and C-7a): These carbons are part of the fused ring system and will have chemical shifts in the downfield region, with C-3a being more deshielded due to its proximity to the nitrogen atom.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **6-Bromo-2-methylbenzo[d]oxazole** is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. This results in two molecular ion peaks (M^+ and $M+2$) of almost equal intensity, separated by 2 m/z units.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation, leading to several characteristic fragment ions.

[Click to download full resolution via product page](#)

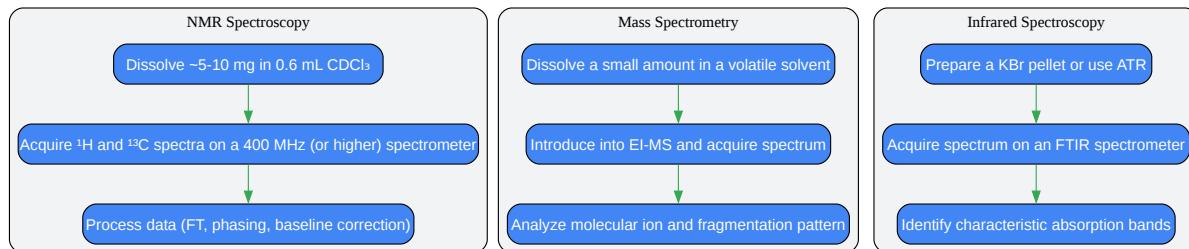
Caption: Predicted EI-MS fragmentation pathway.

- Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion at m/z 132.
- Loss of a Methyl Radical: Fragmentation of the methyl group would lead to a significant peak.
- Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide.

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Table 3: Predicted IR Absorption Bands for **6-Bromo-2-methylbenzo[d]oxazole**


Wavenumber (cm ⁻¹)	Vibration Type
~3050-3100	C-H stretching (aromatic)
~2920-2980	C-H stretching (methyl)
~1620-1650	C=N stretching (oxazole ring)
~1500-1600	C=C stretching (aromatic ring)
~1240-1280	C-O-C stretching (asymmetric)
~1000-1100	C-Br stretching

Interpretation of IR Data:

- The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.
- The characteristic C=N stretching frequency of the oxazole ring will be a key diagnostic peak.
- The aromatic C=C stretching bands will confirm the presence of the benzene ring.
- The C-O-C stretching of the oxazole ring and the C-Br stretching will also be present in the fingerprint region.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized, yet robust, protocols for the analysis of a solid organic compound like **6-Bromo-2-methylbenzo[d]oxazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (EI-MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a direct insertion probe. Acquire the mass spectrum in the electron ionization (EI) mode.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic pattern of bromine.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **6-Bromo-2-methylbenzo[d]oxazole**. The detailed interpretation of the expected ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy data serves as a valuable resource for the identification and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental work. This guide underscores the power of combining fundamental spectroscopic principles with comparative data analysis for the structural elucidation of complex organic molecules.

References

- Note: As this guide is based on predictive analysis and data from analogous compounds, specific experimental data for **6-Bromo-2-methylbenzo[d]oxazole** is not cited.
- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Bromo-2-methylbenzo[d]oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-methylbenzo-d-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com